molecular formula C12H11FO2 B13453485 2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid

2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B13453485
M. Wt: 206.21 g/mol
InChI Key: UEHZTAGSAHJKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C12H11FO2. This compound features a cyclopentene ring substituted with a carboxylic acid group and a fluorophenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
  • 4-Amino-2-cyclopentene-1-carboxylic acid
  • Ethyl 2-amino-1-cyclopentene-1-carboxylate

Uniqueness

2-(3-Fluorophenyl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can significantly influence its reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

2-(3-fluorophenyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H11FO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(10)12(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)

InChI Key

UEHZTAGSAHJKBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.